4-(2,3-dichlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione
Overview
Description
4-(2,3-dichlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione is a complex organic compound that belongs to the class of pyranochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyranochromene core with a dichlorophenyl substituent, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of 4-(2,3-dichlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,3-dichlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by cyclization to form the pyranochromene ring system. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine .
Chemical Reactions Analysis
4-(2,3-dichlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit tyrosine kinase receptors, which play a crucial role in cell signaling and cancer progression. By blocking these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
4-(2,3-dichlorophenyl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione can be compared with other pyranochromene derivatives, such as:
2-Amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile: This compound also exhibits anticancer activity and inhibits tyrosine kinase receptors.
2-Amino-4-(3,4-dichlorophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: Known for its antioxidant properties, this compound is used in various biological applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(2,3-dichlorophenyl)-3,4-dihydropyrano[3,2-c]chromene-2,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2O4/c19-12-6-3-5-9(16(12)20)11-8-14(21)24-17-10-4-1-2-7-13(10)23-18(22)15(11)17/h1-7,11H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKJOSCDTNOGNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3OC2=O)OC1=O)C4=C(C(=CC=C4)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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